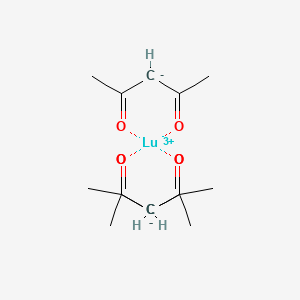
Lutetium(III) acetylacetonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lutetium(III) acetylacetonate is a coordination compound with the chemical formula Lu(C₅H₇O₂)₃. It is a complex formed by lutetium, a rare earth metal, and acetylacetonate, a β-diketone ligand. This compound is known for its volatility and ability to form adducts with other ligands such as 1,10-phenanthroline and 2,2’-bipyridine .
準備方法
Lutetium(III) acetylacetonate can be synthesized through the reaction of trialkoxylutetium with acetylacetone . The reaction typically involves the following steps:
Reaction of Trialkoxylutetium with Acetylacetone: This method involves mixing trialkoxylutetium with acetylacetone under controlled conditions to form the desired this compound complex.
Industrial Production:
化学反応の分析
Lutetium(III) acetylacetonate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, although specific details on these reactions are limited.
Substitution Reactions: This compound can form adducts with other ligands, such as 1,10-phenanthroline and 2,2’-bipyridine.
Thermal Decomposition: The compound is known to decompose under thermal conditions, leading to the formation of free radicals.
科学的研究の応用
Lutetium(III) acetylacetonate has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic synthesis reactions.
Nanoparticle Research: The compound serves as a precursor for the synthesis of nanoparticles.
Polymer Science: It is utilized in the development of new materials and polymers.
Thermal and Radiation Sensitivity: The compound’s sensitivity to thermal and radiation conditions makes it useful in studies related to polymerization and other chemical processes.
作用機序
The mechanism of action of lutetium(III) acetylacetonate involves the coordination of the acetylacetonate ligands to the lutetium ion. This coordination forms a stable chelate ring, which imparts unique chemical properties to the compound . The presence of β-diketone ligands allows for various chemical interactions, including the formation of adducts with other ligands .
類似化合物との比較
Lutetium(III) acetylacetonate can be compared with other metal acetylacetonates, such as:
- Yttrium(III) acetylacetonate
- Lanthanum(III) acetylacetonate
- Neodymium(III) acetylacetonate
- Praseodymium(III) acetylacetonate
These compounds share similar coordination chemistry but differ in their specific chemical properties and applications. This compound is unique due to its volatility and ability to form stable adducts with various ligands .
特性
分子式 |
C15H21LuO6 |
|---|---|
分子量 |
472.29 g/mol |
IUPAC名 |
lutetium(3+);pentane-2,4-dione |
InChI |
InChI=1S/3C5H7O2.Lu/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3 |
InChIキー |
HXFHOORFYPCGNF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Lu+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


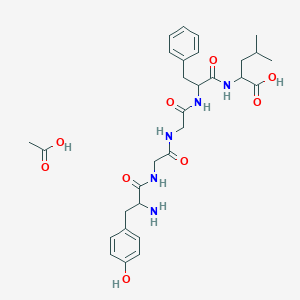
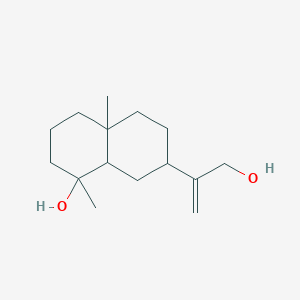

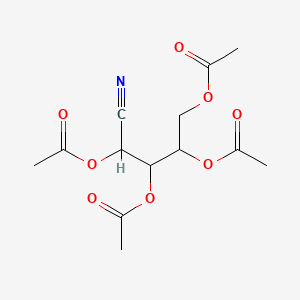
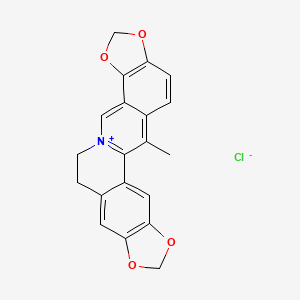
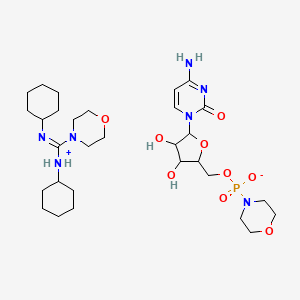
![3,4,5-Trihydroxy-6-[[6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12324968.png)
![(2S)-2-[(2S,3R)-2-Amino-3-hydroxybutanamido]-3-phenylpropanoic acid](/img/structure/B12324976.png)
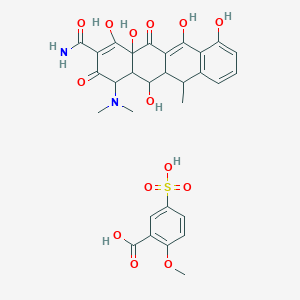
![[17-(2-chloroacetyl)-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B12324982.png)

![3-[6,9a,9b-Trimethyl-3-(2-methyl-5-prop-1-en-2-yloxolan-2-yl)-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B12324992.png)
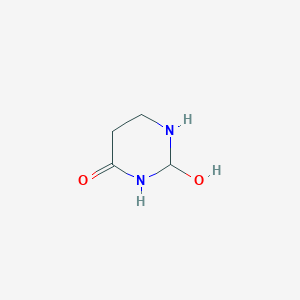
![3,4,5-Trihydroxy-6-[2-(6-methoxynaphthalen-2-yl)propanoyloxy]oxane-2-carboxylic acid](/img/structure/B12325001.png)
